molecular formula C9H12O B6229654 2-ethynylspiro[3.3]heptan-2-ol CAS No. 2621398-43-2

2-ethynylspiro[3.3]heptan-2-ol

Cat. No. B6229654
CAS RN: 2621398-43-2
M. Wt: 136.2
InChI Key:
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Description

2-Ethynylspiro[3.3]heptan-2-ol, also known as 2-ethynyl-1,3-dioxolane-4-methanol and 2-ethynyl-1,3-dioxane-4-methanol, is a six-membered cyclic ether that has been extensively studied in academic research and has been shown to have a wide range of applications in the laboratory. This compound is a versatile platform for the synthesis of various molecules, and its reactivity and stability make it a valuable tool for many organic synthesis applications.

Scientific Research Applications

2-Ethynylspiro[3.3]heptan-2-ol has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, the synthesis of polymers, and the synthesis of drugs. The compound has also been used as a starting material in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory drugs. Additionally, the compound has been used in the synthesis of a variety of polymers, including poly(ethylene glycol)s and poly(vinyl alcohol)s.

Mechanism of Action

The mechanism of action of 2-ethynylspiro[3.3]heptan-2-ol is not well understood, but it is believed to involve the formation of a cyclic ether structure. This structure is believed to be stabilized by the presence of a hydrogen bond between the oxygen atoms of the two spiro rings, as well as by the presence of a hydrogen bond between the oxygen atom and the carbon atom of the ethynyl group.
Biochemical and Physiological Effects
2-Ethynylspiro[3.3]heptan-2-ol has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-Ethynylspiro[3.3]heptan-2-ol has several advantages for laboratory experiments. The compound is relatively stable and has a low toxicity, making it safe to use in experiments. Additionally, the compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, the compound has a few limitations. The compound is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, the compound has a low reactivity, making it difficult to use in certain reactions.

Future Directions

There are several potential future directions for the use of 2-ethynylspiro[3.3]heptan-2-ol in scientific research. The compound could be used in the synthesis of new drugs, polymers, and materials. Additionally, the compound could be used in the development of new catalysts and new reaction pathways. Furthermore, the compound could be used in the development of new analytical techniques and new methods for the detection and quantification of compounds. Finally, the compound could be used in the development of new biological tools and methods for the study of biological systems.

Synthesis Methods

2-Ethynylspiro[3.3]heptan-2-ol can be synthesized through a variety of methods, including the palladium-catalyzed cross-coupling reaction, the Wittig reaction, and the S N 2 reaction. The palladium-catalyzed cross-coupling reaction involves the coupling of two alkyl halides with a palladium catalyst to form the desired product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The S N 2 reaction involves the nucleophilic displacement of a leaving group by a nucleophile.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynylspiro[3.3]heptan-2-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Propargyl bromide", "Sodium hydride", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Conversion of cyclohexanone to 2-cyclohexen-1-one via Claisen rearrangement using sodium hydride and methanol as the base and solvent, respectively.", "Step 2: Alkylation of 2-cyclohexen-1-one with propargyl bromide in the presence of potassium carbonate and acetonitrile as the solvent.", "Step 3: Reduction of the alkyne using sodium borohydride in methanol to yield the corresponding alkene.", "Step 4: Formation of the spirocyclic ring system via acid-catalyzed cyclization of the alkene with hydrochloric acid.", "Step 5: Addition of sodium hydroxide to the reaction mixture to neutralize the acid and form the alcohol.", "Step 6: Extraction of the product using a mixture of ethanol and water, followed by drying over sodium sulfate and magnesium sulfate." ] }

CAS RN

2621398-43-2

Product Name

2-ethynylspiro[3.3]heptan-2-ol

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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